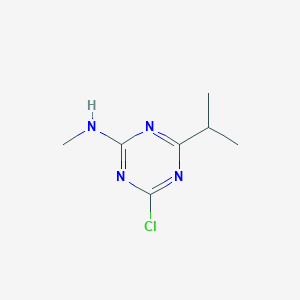

4-Chloro-6-isopropyl-N-methyl-1,3,5-triazin-2-amine

Descripción

Propiedades

IUPAC Name |

4-chloro-N-methyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-4(2)5-10-6(8)12-7(9-3)11-5/h4H,1-3H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGKTQIVZSZJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Selective Substitution Strategy

For preparing this compound, a common approach involves:

- First substituting one chlorine of cyanuric chloride with an isopropylamine derivative or isopropyl group.

- The second substitution introduces the N-methylamine group.

- The third chlorine remains unsubstituted, preserving the 4-chloro position.

This selective substitution is achieved by controlling the reaction temperature and stoichiometry of the amines.

Typical Reaction Conditions

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dioxane/water mixtures are commonly used to dissolve cyanuric chloride and amines.

- Base: Sodium carbonate or sodium methoxide is employed to neutralize hydrochloric acid formed during substitution and to promote nucleophilicity.

- Temperature Profile:

Example Preparation Procedure

A representative synthetic route based on literature and patent disclosures is as follows:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyanuric chloride + isopropylamine | Stir at 0–10 °C for 1–2 hours | Formation of 4,6-dichloro-2-isopropylamino-1,3,5-triazine |

| 2 | Intermediate + methylamine or N-methylamine | Stir at room temperature for 2–3 hours | Formation of this compound |

| 3 | Work-up: Quench with water, filtration, washing | Ambient temperature | Isolation of crude product |

| 4 | Purification: Recrystallization from heptane or suitable solvent | Controlled temperature | Pure this compound with high purity |

This method aligns with the general approach for preparing substituted triazines, where cyanuric chloride is sequentially substituted by amines under temperature control.

Purification and Yield

- Purification: Recrystallization from non-polar solvents such as heptane is effective in removing impurities and achieving product purity above 99.5%.

- Yield: The overall yield for similar substituted triazines can reach up to 90%, depending on precise reaction control and purification efficiency.

Research Findings and Analysis

- The stepwise substitution method allows for high selectivity and control over the substitution pattern on the triazine ring.

- Reaction temperature is critical: low temperatures prevent multiple substitutions in the first step, ensuring monosubstitution.

- The choice of base influences the reaction rate and yield. Sodium methoxide and sodium carbonate are effective bases for promoting substitution.

- The solvent system affects solubility and reaction kinetics; DMF and dioxane/water mixtures are preferred.

- Purification via recrystallization is simple and cost-effective, with solvent recovery reducing production costs.

- Modifications on the 6-position (such as isopropyl substitution) and N-methylation at the 2-position influence biological activity, making the preparation method relevant for pharmaceutical applications.

Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Product |

|---|---|---|

| Starting material | Cyanuric chloride | Versatile triazine precursor |

| First substitution temperature | 0–10 °C | Selective monosubstitution |

| Second substitution temperature | 20–25 °C | Controlled disubstitution |

| Solvent | DMF or dioxane/water | Good solubility, reaction medium |

| Base | Sodium carbonate or sodium methoxide | Neutralizes HCl, promotes substitution |

| Reaction time | 1–3 hours per step | Ensures completion |

| Purification | Recrystallization in heptane | High purity, cost-effective |

| Yield | Up to 90% | Efficient synthesis |

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-isopropyl-N-methyl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that triazine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to 4-chloro-6-isopropyl-N-methyl-1,3,5-triazin-2-amine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that similar triazine derivatives showed potent anti-proliferative effects against various cancer cell lines, including MDA-MB-231 breast cancer cells, with some compounds surpassing the efficacy of established drugs like imatinib .

Antimicrobial Activity

Triazines have also been investigated for their antimicrobial properties. Certain derivatives have shown effectiveness in inhibiting the growth of bacteria and fungi. The mechanism often involves interference with microbial metabolic pathways, making these compounds potential candidates for developing new antibiotics.

Antiviral Properties

Some studies suggest that triazine derivatives may inhibit viral replication. The specific mechanisms and efficacy can vary based on the structure of the compound and the type of virus targeted. This area of research is promising for developing antiviral therapies.

Herbicides

This compound can be utilized in the formulation of herbicides. Triazine-based herbicides are known for their ability to inhibit photosynthesis in weeds by targeting specific biochemical pathways. This property makes them effective in controlling unwanted plant growth in agricultural settings.

Photostabilizers

In addition to herbicidal applications, triazines are used as polymer photostabilizers. They help protect materials from degradation caused by UV radiation, thus enhancing the durability and lifespan of various products.

Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a building block for synthesizing complex polymers with tailored properties. Its reactivity facilitates the development of new materials that can be used in coatings, adhesives, and other industrial applications .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potent inhibition of cancer cell proliferation |

| Antimicrobial agents | Effective against various bacteria and fungi | |

| Antiviral agents | Inhibition of viral replication observed | |

| Agricultural Chemistry | Herbicide formulations | Effective weed control through photosynthesis inhibition |

| Polymer photostabilizers | Enhanced UV resistance in materials | |

| Material Science | Polymer synthesis | Development of new materials with tailored properties |

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazine derivatives based on this compound and evaluated their anticancer properties against MDA-MB-231 cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as new cancer treatments .

Case Study 2: Herbicidal Efficacy

Field trials conducted using triazine-based herbicides demonstrated significant reductions in weed populations compared to untreated controls. The studies showed that these herbicides effectively inhibited photosynthesis in target species while exhibiting minimal impact on crop growth.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-isopropyl-N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations and Key Analogues

The following table summarizes structural analogs of 4-Chloro-6-isopropyl-N-methyl-1,3,5-triazin-2-amine, highlighting substituent differences and their implications:

Crystallographic and Conformational Insights

- Dihedral Angles : In 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine, the phenyl and triazine rings form a dihedral angle of 69.34°, stabilized by intramolecular C–H∙∙∙N hydrogen bonds . The target compound’s isopropyl group may introduce greater torsional flexibility.

- Hydrogen Bonding : Morpholine-containing derivatives exhibit intermolecular C–H∙∙∙O interactions, enhancing crystal stability . The absence of oxygen in the target compound’s substituents may reduce such interactions.

Comparative Yields and Challenges

- Morpholine Derivatives : Yields exceed 80% due to morpholine’s high nucleophilicity .

- Bulky Substituents : Isopropyl groups may lower yields due to steric hindrance, as seen in similar syntheses .

Physicochemical Properties

- Solubility: Morpholino and piperidino substituents improve aqueous solubility via hydrogen bonding .

Actividad Biológica

4-Chloro-6-isopropyl-N-methyl-1,3,5-triazin-2-amine (CAS No. 1139245-35-4) is a member of the triazine family, which has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This compound's structure includes a triazine ring with chlorine and isopropyl substituents, which contribute to its biological properties.

- Molecular Formula : C₇H₁₁ClN₄

- Molecular Weight : 186.64 g/mol

- CAS Number : 1139245-35-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an herbicide and its anticancer properties. The following sections detail its effects on various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/mTOR pathway |

| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis via BAX/Bcl-2 ratio |

| HeLa (Cervical Cancer) | 1.03 | Suppression of AKT phosphorylation |

These findings suggest that derivatives of triazine can selectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in cell proliferation.

Herbicidal Activity

Triazine compounds are well-known for their herbicidal properties. The specific activity of this compound against target weeds has been documented in agricultural studies.

Research indicates that this compound acts by inhibiting photosynthesis in susceptible plant species, leading to significant reductions in growth and yield.

Case Studies

A series of case studies have been conducted to assess the efficacy and safety profile of this compound:

-

Study on Antitumor Effects :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Findings : The compound exhibited potent activity against multiple cancer types with IC50 values significantly lower than traditional chemotherapeutics.

-

Herbicidal Efficacy Assessment :

- Objective : To determine the effectiveness against common agricultural weeds.

- Findings : Demonstrated a high level of weed control in field trials with minimal adverse effects on non-target species.

Toxicological Profile

The toxicological assessment indicates that while triazine compounds can be effective as herbicides and anticancer agents, they also pose risks related to environmental exposure and human health. Studies have shown that high concentrations can lead to enzyme inhibition and potential carcinogenic effects.

| Toxicological Endpoint | Observed Effect |

|---|---|

| CYP Enzyme Inhibition | Moderate inhibition at 3 µM |

| Acute Toxicity | Potentially lethal at high doses |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloro-6-isopropyl-N-methyl-1,3,5-triazin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise substitution approach is commonly used for triazine derivatives. For example, cyanuric chloride can be reacted sequentially with isopropylamine and methylamine under controlled temperatures (0–25°C) in dichloromethane, using Hünig’s base as a catalyst. Reaction optimization can involve adjusting stoichiometry, temperature, and solvent polarity. Solvent-free methods, such as cotrimerization of nitriles with guanidine derivatives, have also been reported for analogous triazines . Design of experiments (DoE) methodologies, including factorial designs, can systematically optimize yield and purity by testing variables like reaction time, temperature, and reagent ratios .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions. For instance, NMR can identify methyl (δ 1.2–1.5 ppm) and isopropyl (δ 1.3–1.4 ppm) groups, while NMR distinguishes triazine ring carbons (δ 160–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for : 218.0832). Elemental analysis further confirms purity (>95% C, H, N content). X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How does the reactivity of the chloro substituent influence downstream functionalization?

- Methodological Answer : The chlorine at position 4 is highly electrophilic, enabling nucleophilic substitution with amines, thiols, or alkoxides. For example, substitution with aryl amines under mild conditions (0–25°C) can yield diamino derivatives. Kinetic studies using HPLC or in situ IR spectroscopy can monitor reaction progress and identify intermediates. Solvent choice (e.g., polar aprotic vs. non-polar) significantly impacts reaction rates and selectivity .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict reactive sites. Molecular docking studies may assess interactions with biological targets (e.g., enzymes). Quantum mechanical/molecular mechanical (QM/MM) simulations can elucidate reaction pathways for substitution or degradation. Machine learning models trained on analogous triazines can forecast solubility or toxicity .

Q. How can contradictions in reported reaction yields for triazine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from unoptimized conditions or impurities. Reproducibility studies should standardize reagents (e.g., anhydrous solvents, purified starting materials) and validate analytical methods. Meta-analysis of literature data using multivariate regression can identify confounding variables (e.g., trace moisture, oxygen sensitivity). Collaborative inter-laboratory studies improve reliability, as seen in antileukemic triazine research .

Q. What experimental and computational approaches are used to study structure-activity relationships (SAR) for this compound in drug discovery?

- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., replacing isopropyl with cycloalkyl groups) and testing biological activity (e.g., enzyme inhibition assays). 3D-QSAR models, such as comparative molecular field analysis (CoMFA), correlate structural features (e.g., steric bulk, electron-withdrawing effects) with activity. Pharmacophore mapping identifies critical binding motifs. For example, chloro and methyl groups in triazines enhance hydrophobic interactions with protease active sites .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N/Ar) to prevent hydrolysis of chloro-triazines.

- Characterization : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH groups).

- Data Analysis : Apply chemometric tools (e.g., PCA, PLS regression) to interpret complex datasets from reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.